
Ethyl 1-(quinazolin-4-yl)-1H-pyrazole-4-carboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Quinazolinones represent an important scaffold in medicinal chemistry with diverse biological activities . They are nitrogen-containing fused heterocycles, and with additional carbonyl linkage, they form two different quinazolinones (either 4(3H)-quinazolinone or 2(1H)-quinazolinone) .
Synthesis Analysis
Quinazolin-4-yl compounds can be synthesized using various methods. For instance, one study describes the synthesis of 2-substituted quinazolin-4(3H)-ones . Another study describes a protocol for the synthesis of methyl 2-[3-(2-(substituted phenyl)quinazolin-4-yl)thioureido] alkanoates .Molecular Structure Analysis
The molecular structure of quinazolin-4-yl compounds can be analyzed using techniques like NMR . For example, one study provides the NMR data for a quinazolin-4-yl compound .Chemical Reactions Analysis
Quinazolin-4-yl compounds can undergo various chemical reactions. For instance, one study describes a domino reaction of various amino acid esters with imidoylisothiocyanates to afford quinazolin-4-yl thiourea derivatives .Physical and Chemical Properties Analysis
The physical and chemical properties of quinazolin-4-yl compounds can be analyzed using various techniques. For instance, one study provides the Rf value and NMR data for a quinazolin-4-yl compound .科学的研究の応用
Antimicrobial and Antifungal Agents
Ethyl 1-(quinazolin-4-yl)-1H-pyrazole-4-carboxylate derivatives have been synthesized and evaluated for their antimicrobial and antifungal activities. For instance, novel pyrazolo[3,4-d]pyrimidine derivatives exhibited potential as antimicrobial agents after structural modifications and extensive screening for antibacterial and antifungal properties (Holla, Mahalinga, Karthikeyan, Akberali, & Shetty, 2006). Additionally, novel pyrazole derivatives with oxa/thiadiazolyl, pyrazolyl moieties, and pyrazolo[4,3-d]-pyrimidine derivatives were synthesized from ethyl 4-amino-3-(4-chlorophenyl)-pyrazol-5-carboxylate, showing good to excellent antimicrobial activity and higher anticancer activity than the reference drug doxorubicin in some cases (Hafez, El-Gazzar, & Al-Hussain, 2016).
Anticancer Agents
The search for anticancer agents led to the creation of pyrazole derivatives as potential therapeutic options. Compounds synthesized from ethyl 4-amino-3-(4-chlorophenyl)-pyrazol-5-carboxylate have been characterized and evaluated for their in vitro antimicrobial and anticancer activity, with some compounds showing appreciable anticancer activity, surpassing that of doxorubicin in certain assays (Hafez, El-Gazzar, & Al-Hussain, 2016).
Cholinesterase Inhibitors
Research into novel spiro- and pyrazolo[1,5-c]quinazolines as cholinesterase inhibitors for potential therapeutic applications in neurodegenerative disorders demonstrated the synthesis of these compounds through eco-friendly methods. Their evaluation as acetylcholinesterase and butyrylcholinesterase inhibitors indicated moderate activity for certain compounds, highlighting their potential in the treatment of Alzheimer's disease and related conditions (Gálvez, Polo, Insuasty, Gutiérrez, Cáceres, Alzate-Morales, De-la-Torre, & Quiroga, 2018).
Synthesis Methodologies
The development of efficient synthesis methodologies for ethyl 1-(quinazolin-4-yl)-1H-pyrazole-4-carboxylates and their derivatives facilitated the exploration of their biological activities. For example, a study reported the facile, novel, and efficient synthesis of ethyl 1-(2,4-dichlorophenyl)-1H-pyrazole-3-carboxylates under ultrasound irradiation, which represents a significant advancement in the synthesis of these compounds with potential applications in various domains including medicinal chemistry (Machado, Lima, Rotta, Bonacorso, Zanatta, & Martins, 2011).
作用機序
Target of Action
Ethyl 1-(quinazolin-4-yl)-1H-pyrazole-4-carboxylate is a derivative of quinazoline, a class of compounds known for their wide range of biological activities Quinazoline derivatives have been reported to interact with various biological targets, including enzymes, receptors, and proteins involved in critical cellular processes .
Mode of Action
For instance, some quinazoline derivatives have been found to inhibit biofilm formation in Pseudomonas aeruginosa, a bacterium regulated by a quorum sensing system . It’s plausible that this compound may interact with its targets in a similar manner.
Biochemical Pathways
For example, some quinazoline derivatives have been found to inhibit the production of exopolysaccharide, a major component of the matrix binding biofilm components together . This suggests that this compound might affect similar biochemical pathways.
Result of Action
Quinazoline derivatives have been reported to exhibit a broad spectrum of antimicrobial activity and have a safe profile on human cell lines . It’s plausible that this compound may have similar effects.
生化学分析
Biochemical Properties
Quinazoline derivatives have been shown to interact with various enzymes, proteins, and other biomolecules . For instance, some quinazoline derivatives have been reported to manipulate mutant p53 proteins and their corresponding cellular response in p53 mutant cancer cells .
Cellular Effects
Certain quinazoline derivatives have shown promising broad-spectrum anti-cancer effects . They have also demonstrated inhibition activity against phytopathogenic bacteria .
Molecular Mechanism
It is known that quinazoline derivatives can exert their effects at the molecular level, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Temporal Effects in Laboratory Settings
It is known that quinazoline derivatives can have long-term effects on cellular function observed in in vitro or in vivo studies .
Dosage Effects in Animal Models
Some quinazoline derivatives have shown to substantially lower pain and had good activity in animal models of visceral and inflammatory pain .
Metabolic Pathways
Quinazoline derivatives are known to interact with various enzymes or cofactors .
Transport and Distribution
Quinazoline derivatives are known to interact with various transporters or binding proteins .
Subcellular Localization
Quinazoline derivatives are known to interact with various compartments or organelles .
特性
IUPAC Name |
ethyl 1-quinazolin-4-ylpyrazole-4-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12N4O2/c1-2-20-14(19)10-7-17-18(8-10)13-11-5-3-4-6-12(11)15-9-16-13/h3-9H,2H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VJJMPLBZRHVURU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CN(N=C1)C2=NC=NC3=CC=CC=C32 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
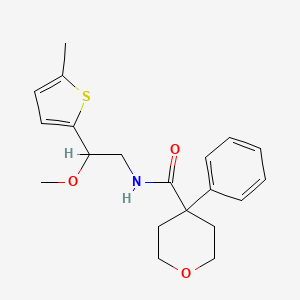
![Tert-butyl ((8-methoxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl)carbamate](/img/structure/B2629574.png)
![N-(2-(5-(3-nitrobenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)acetamide](/img/structure/B2629575.png)
![N-(3-fluoro-4-methylphenyl)-2-{[6-methyl-2-(4-methylpiperidin-1-yl)pyrimidin-4-yl]oxy}acetamide](/img/structure/B2629576.png)
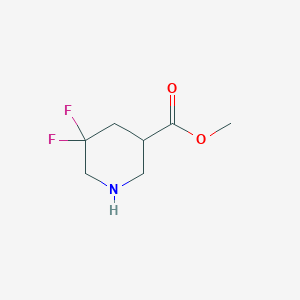
![N-((4-(2-hydroxyethoxy)tetrahydro-2H-thiopyran-4-yl)methyl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2629579.png)
![(2Z)-8-methoxy-2-[(2-methoxyphenyl)imino]-2H-chromene-3-carboxamide](/img/structure/B2629580.png)
![1-(2-((4-methoxyphenyl)amino)ethyl)-3,4,7,9-tetramethyl-7,9-dihydro-[1,2,4]triazino[3,4-f]purine-6,8(1H,4H)-dione](/img/structure/B2629581.png)
![N-(4-bromophenyl)-4-[4-(dimethylamino)benzenecarbothioyl]piperazine-1-carbothioamide](/img/structure/B2629585.png)

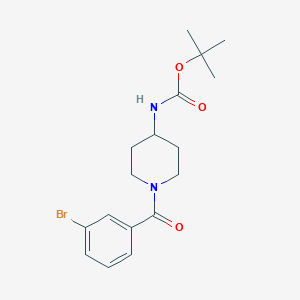
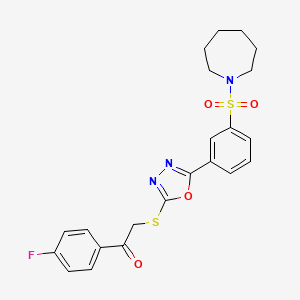
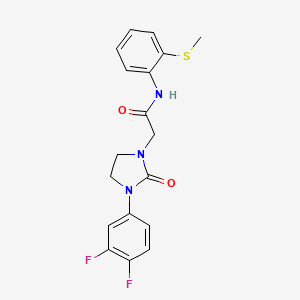
![N-(butan-2-yl)-2-{2,4-dioxo-3-[2-(thiophen-2-yl)ethyl]-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl}acetamide](/img/structure/B2629593.png)
